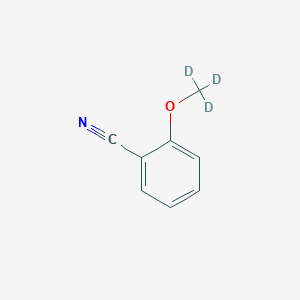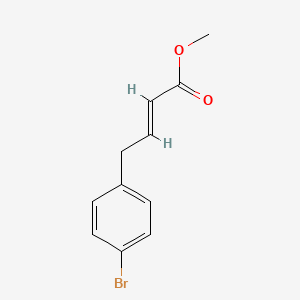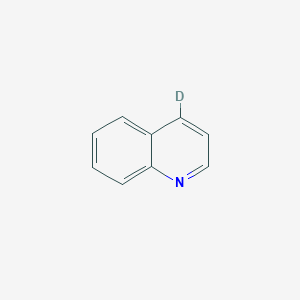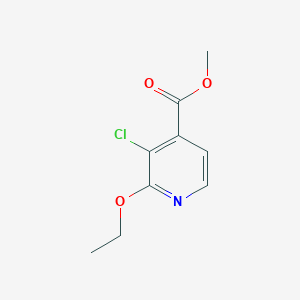
2,6-Dibromo-3-fluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3-fluorotoluene is an organic compound with the molecular formula C7H5Br2F It is a derivative of toluene, where two bromine atoms and one fluorine atom are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dibromo-3-fluorotoluene can be synthesized through the bromination of 3-fluorotoluene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or an iron salt. The reaction is carried out in a solvent like glacial acetic acid to increase the yield of the desired isomer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvent, catalyst, and reaction temperature are critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-3-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted toluenes, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,6-Dibromo-3-fluorotoluene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies to understand the interaction of halogenated aromatic compounds with biological systems
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3-fluorotoluene involves its interaction with various molecular targets. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of bromine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibromo-4-fluorotoluene
- 3-Bromo-4-fluorotoluene
- 2,6-Dibromo-4-methylphenol
Uniqueness
2,6-Dibromo-3-fluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in synthetic reactions, making it valuable for specific applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C7H5Br2F |
|---|---|
Peso molecular |
267.92 g/mol |
Nombre IUPAC |
1,3-dibromo-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C7H5Br2F/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |
Clave InChI |
UBVKNTXRBWBNGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Br)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)
